molecular formula C20H23F2N3O4S B10930126 N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide

N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B10930126
M. Wt: 439.5 g/mol
InChI Key: KUZJMJJQHNBENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes difluoromethoxy and phenylsulfonyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the difluoromethoxy group: This can be achieved through the reaction of a phenol derivative with a difluoromethylating agent under basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of a piperazine derivative using a sulfonyl chloride reagent.

    Coupling reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and phenylsulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Difluoromethoxy)phenyl]acetamide
  • N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
  • N-[4-(Difluoromethoxy)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is unique due to its combination of difluoromethoxy and phenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23F2N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide

InChI

InChI=1S/C20H23F2N3O4S/c1-15-13-16(29-20(21)22)7-8-18(15)23-19(26)14-24-9-11-25(12-10-24)30(27,28)17-5-3-2-4-6-17/h2-8,13,20H,9-12,14H2,1H3,(H,23,26)

InChI Key

KUZJMJJQHNBENR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.